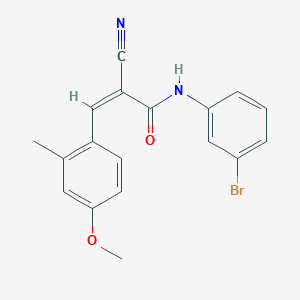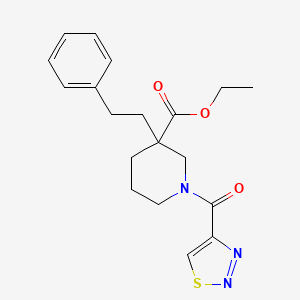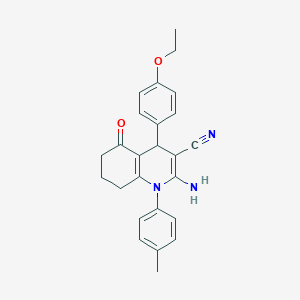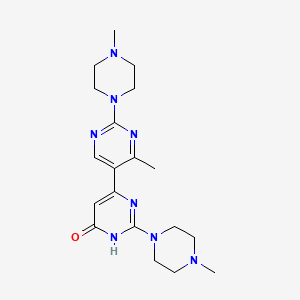![molecular formula C25H27BrN2O2 B6000830 6-bromo-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(4-ethoxyphenyl)quinoline](/img/structure/B6000830.png)
6-bromo-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(4-ethoxyphenyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(4-ethoxyphenyl)quinoline, also known as BIBP 3226, is a selective antagonist of the neuropeptide Y (NPY) Y1 receptor. It was first synthesized in 1994 by researchers at Boehringer Ingelheim Pharmaceuticals, Inc. BIBP 3226 has been shown to have potential therapeutic applications in the treatment of obesity, anxiety, and cardiovascular diseases.
Wirkmechanismus
6-bromo-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(4-ethoxyphenyl)quinoline 3226 acts as a selective antagonist of the NPY Y1 receptor. It binds to the receptor and prevents the binding of NPY, which normally activates the receptor. By inhibiting the effects of NPY, this compound 3226 reduces appetite, anxiety, and vasoconstriction.
Biochemical and Physiological Effects:
This compound 3226 has been shown to have a number of biochemical and physiological effects. In animal studies, it has been found to reduce food intake and body weight, increase locomotor activity, and decrease anxiety-like behavior. Additionally, this compound 3226 has been shown to have vasodilatory effects, reducing blood pressure and increasing blood flow to the heart and other organs.
Vorteile Und Einschränkungen Für Laborexperimente
6-bromo-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(4-ethoxyphenyl)quinoline 3226 has several advantages for use in lab experiments. It is a highly selective antagonist of the NPY Y1 receptor, which allows for precise manipulation of the receptor's activity. Additionally, this compound 3226 has been extensively studied and its effects are well-characterized. However, this compound 3226 also has some limitations. It is relatively expensive and may not be readily available in all labs. Additionally, its effects may be species-specific, meaning that results obtained in one animal model may not be directly applicable to humans.
Zukünftige Richtungen
There are several potential future directions for research on 6-bromo-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(4-ethoxyphenyl)quinoline 3226. One area of interest is the development of more selective and potent antagonists of the NPY Y1 receptor. Additionally, further studies are needed to determine the long-term effects of this compound 3226 on appetite, body weight, and cardiovascular function. Finally, there is potential for the development of combination therapies that target both the NPY Y1 receptor and other signaling pathways involved in appetite regulation and cardiovascular function.
Synthesemethoden
The synthesis of 6-bromo-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(4-ethoxyphenyl)quinoline 3226 involves several steps, including the preparation of the quinoline ring, the introduction of the ethoxyphenyl group, and the addition of the piperidine carbonyl group. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
6-bromo-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(4-ethoxyphenyl)quinoline 3226 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the effects of NPY, a peptide that is involved in the regulation of appetite, energy metabolism, and stress response. In animal studies, this compound 3226 has been found to reduce food intake and body weight, suggesting that it may be useful in the treatment of obesity. Additionally, this compound 3226 has been shown to have anxiolytic effects, indicating that it may be useful in the treatment of anxiety disorders. Finally, this compound 3226 has been shown to have vasodilatory effects, suggesting that it may be useful in the treatment of cardiovascular diseases.
Eigenschaften
IUPAC Name |
[6-bromo-2-(4-ethoxyphenyl)quinolin-4-yl]-(3,5-dimethylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27BrN2O2/c1-4-30-20-8-5-18(6-9-20)24-13-22(21-12-19(26)7-10-23(21)27-24)25(29)28-14-16(2)11-17(3)15-28/h5-10,12-13,16-17H,4,11,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDCKWLYKHSTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CC(CC(C4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-phenyl-1H-pyrazole-4-carbaldehyde [4-[(2-bromo-5-chloro-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6000753.png)
![2-(4-fluorophenyl)-1-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)piperidine](/img/structure/B6000762.png)



![{2-[(2-{[(4-methylphenyl)sulfonyl]oxy}benzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6000782.png)
![4-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B6000793.png)

![(2,4-difluorobenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B6000805.png)
![N-(3,4-dichlorophenyl)-4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}-1-piperazinecarboxamide](/img/structure/B6000813.png)

![1,2,4',5-tetramethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline] 2-hydroxy-1,2,3-propanetricarboxylate (salt)](/img/structure/B6000824.png)
![N-(2-fluorobenzyl)-3-{1-[3-(1H-pyrazol-1-yl)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6000841.png)
